molecular formula C9H7FN2O B8643288 6-Fluoro-4-methyl-2(1H)-quinazolinone

6-Fluoro-4-methyl-2(1H)-quinazolinone

Cat. No.: B8643288
M. Wt: 178.16 g/mol
InChI Key: IGRXCBOIENURHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-methyl-2(1H)-quinazolinone typically involves the condensation of 2-aminobenzamide with an aldehyde under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . The reaction conditions are mild, and the method is considered green and efficient.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-methyl-2(1H)-quinazolinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives, which have significant applications in medicinal chemistry .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Fluoro-4-methyl-2(1H)-quinazolinone involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. For example, quinazoline derivatives are known to inhibit dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis, which is crucial for DNA and RNA synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-4-methyl-2(1H)-quinazolinone is unique due to the specific positioning of the fluorine and methyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C9H7FN2O

Molecular Weight

178.16 g/mol

IUPAC Name

6-fluoro-4-methyl-3H-quinazolin-2-one

InChI

InChI=1S/C9H7FN2O/c1-5-7-4-6(10)2-3-8(7)12-9(13)11-5/h2-4H,1H3,(H,11,12,13)

InChI Key

IGRXCBOIENURHF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=O)N1)F

Origin of Product

United States

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